2-Propylisoquinolinium bromide
Overview
Description
2-Propylisoquinolinium bromide is an organic compound with the chemical formula C13H16BrN. It appears as a white crystalline powder and is soluble in water and other polar solvents. The compound is relatively stable under normal conditions and has a melting point of approximately 112-115°C . It is used in various fields, including organic synthesis, pharmaceutical research, and as an organic cation fluorescent probe .
Preparation Methods
2-Propylisoquinolinium bromide can be synthesized through N-cyclopropylation and bromination of isoquinoline . A common synthetic route involves the reaction of 2-bromopropionic acid with isoquinoline under alkaline conditions, followed by purification of the target product through crystallization . This method ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
2-Propylisoquinolinium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can also function as a reducing agent under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles in various reactions.
Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propylisoquinolinium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propylisoquinolinium bromide involves its interaction with molecular targets and pathways within biological systems. As an organic cation fluorescent probe, it binds to specific cellular components, allowing researchers to visualize and study various biological processes. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparison with Similar Compounds
2-Propylisoquinolinium bromide can be compared with other isoquinolinium compounds, such as:
- 1-N-Propylisoquinolinium bromide
- 2-Phenylisoquinolinium bromide
- 2-Benzylisoquinolinium bromide
These compounds share similar structural features but differ in their substituents and specific applications. This compound is unique due to its specific propyl group, which imparts distinct chemical and physical properties, making it suitable for particular research and industrial applications .
Properties
IUPAC Name |
2-propylisoquinolin-2-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N.BrH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h3-7,9-10H,2,8H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKQAMIOUZDIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513970 | |
Record name | 2-Propylisoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86377-01-7 | |
Record name | 2-Propylisoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propylisoquinolinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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